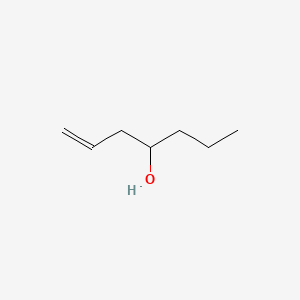

1-Hepten-4-OL

説明

Significance as an Unsaturated Alcohol in Organic Chemistry

Unsaturated alcohols, as a class, are fundamental building blocks in organic synthesis. aem.azaem.az Their ability to undergo a wide array of chemical transformations, including oxidation, hydrogenation, and cyclization, makes them indispensable precursors for the synthesis of more complex molecules. aem.azdoaj.org The presence of both an alkene and an alcohol functionality allows for selective reactions at either site, providing chemists with a powerful tool for molecular construction. Specifically, the double bond in 1-Hepten-4-ol can participate in addition reactions, while the hydroxyl group can be involved in esterification, etherification, or oxidation to a ketone. cymitquimica.comorientjchem.org

Overview of Academic Inquiry into this compound and Related Alkenols

Academic research into this compound and other alkenols is driven by their utility as intermediates in the synthesis of various fine chemicals. ontosight.aiiitg.ac.in Studies often focus on developing new synthetic methodologies for their preparation and exploring their subsequent chemical transformations. For instance, research has delved into the catalytic hydrogenation of unsaturated carbonyl compounds to produce unsaturated alcohols like this compound. google.com Furthermore, the development of novel catalytic systems, such as those based on palladium, for the cyclization of alkenols to form oxygen-containing heterocycles is an active area of investigation. doaj.orgbeilstein-journals.org These heterocyclic structures are prevalent in many biologically active natural products. beilstein-journals.org

Contextualization within Natural Product Chemistry and Synthetic Science

Alkenols are frequently found as components of natural products, contributing to their characteristic flavors and aromas. leffingwell.com In synthetic science, they serve as crucial starting materials for the total synthesis of complex natural products. iitg.ac.in The strategic placement of the double bond and hydroxyl group in molecules like this compound allows for the stereocontrolled introduction of new functional groups and the construction of intricate molecular architectures. For example, the intramolecular reactions of alkenols can lead to the formation of cyclic ethers, which are core structures in numerous natural compounds. doaj.org The synthesis of this compound itself can be achieved through various methods, including the Grignard reaction between an appropriate organomagnesium halide and an aldehyde or ketone. google.com

Chemical and Physical Properties

The physical and chemical characteristics of this compound are well-documented, providing essential data for its handling and application in research and synthesis.

| Property | Value |

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol scbt.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Boiling Point | 151-162 °C ontosight.aithegoodscentscompany.com |

| Density | ~0.847 g/cm³ ontosight.ai |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; sparingly soluble in water. cymitquimica.comontosight.ai |

| CAS Number | 3521-91-3 cymitquimica.com |

Research Findings and Synthetic Applications

Detailed research has illuminated various synthetic routes to this compound and its derivatives, as well as their utility in further chemical synthesis.

One common synthetic approach involves the reaction of an allyl magnesium halide with a suitable carbonyl compound. For instance, the reaction of allylmagnesium bromide with 4-heptanone (B92745) can yield 4-n-propyl-1-hepten-4-ol. chemicalbook.com Similarly, the reaction of allylmagnesium bromide with 4-methyl-2-pentanone (B128772) has been used to prepare 4,6-dimethyl-1-hepten-4-ol. orgsyn.org Another method involves the use of allyllithium, which can be prepared from allyltriphenyltin (B1265375) and phenyllithium, followed by reaction with a ketone. orgsyn.org

The reactivity of this compound is characterized by the independent or concerted reactions of its two functional groups. The double bond can undergo reactions such as hydroformylation, epoxidation, and polymerization. cymitquimica.com The hydroxyl group can be oxidized to a ketone, a transformation often achieved using chromium-based reagents. orientjchem.org

Furthermore, palladium-catalyzed cyclization reactions of alkenols, including structures related to this compound, have been extensively studied for the synthesis of oxygen-containing heterocycles like tetrahydrofurans. doaj.orgbeilstein-journals.org These reactions are highly valuable in the construction of the core structures of many natural products. doaj.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

hept-1-en-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,7-8H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTUHJABKZECGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871030 | |

| Record name | 1-Hepten-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3521-91-3 | |

| Record name | 1-Hepten-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3521-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hepten-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003521913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEPTEN-4-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hepten-4-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hepten-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-1-en-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Hepten 4 Ol and Its Chiral/structural Analogues

Classical and Emerging Synthetic Routes to 1-Hepten-4-OL

The synthesis of racemic this compound can be accomplished through several established chemical routes, each starting from different precursors and employing distinct reaction mechanisms.

Hydration reactions, which involve the addition of water across a double bond, represent a fundamental approach to alcohol synthesis. For a precursor such as 1,4-heptadiene, acid-catalyzed hydration would likely result in a mixture of products due to the non-regioselective nature of the reaction under these conditions. A more controlled, though indirect, hydration method is oxymercuration-demercuration. This two-step process would also add a hydroxyl group to one of the double bonds, but its application to dienes requires careful consideration of regioselectivity to favor the desired constitutional isomer.

A common and straightforward method for synthesizing this compound is through the reduction of its corresponding ketone, 1-hepten-4-one. This transformation involves the conversion of a carbonyl group to a hydroxyl group. Standard reducing agents are typically employed for this purpose. The reaction is generally high-yielding and provides a direct route to the target alcohol.

Table 1: Reduction of 1-Hepten-4-one

| Precursor | Reagents | Product | Typical Reducing Agents |

|---|

The Grignard reaction provides a versatile method for forming carbon-carbon bonds and synthesizing alcohols. The synthesis of this compound can be achieved by reacting an appropriate Grignard reagent with an aldehyde. Specifically, the reaction between allylmagnesium chloride or allylmagnesium bromide and butanal serves as a direct and effective route. researchgate.netwinona.edu This reaction constructs the carbon skeleton and introduces the hydroxyl group at the C4 position in a single synthetic step. researchgate.netorganicchemistrytutor.com The process begins with the nucleophilic attack of the allyl Grignard reagent on the carbonyl carbon of butanal, followed by an acidic workup to protonate the resulting alkoxide. organicchemistrytutor.com

Table 2: Grignard Synthesis of this compound

| Aldehyde | Grignard Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| Butanal | Allylmagnesium chloride | Tetrahydrofuran (B95107) (THF) | This compound | researchgate.net |

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. wikipedia.org It is known for its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less-substituted carbon of the double bond. wikipedia.orgdoubtnut.com The reaction proceeds with syn-stereochemistry, meaning the hydrogen and hydroxyl group are added to the same face of the double bond. wikipedia.orglibretexts.org

While not a direct route from a simple heptene, this method is highly valuable for producing derivatives or for synthesis from diene precursors. For instance, applying this reaction to a precursor like 1,4-heptadiene would preferentially yield hept-5-ene-1-ol. To obtain this compound, a different diene precursor would be necessary. The method is highly effective for synthesizing derivatives like 4-methyl-1-heptanol (B1330018) from 4-methyl-1-heptene, where the reaction would yield the terminal alcohol. libretexts.org The process involves the addition of borane (B79455) (BH₃), often in a complex with tetrahydrofuran (THF), across the alkene, followed by oxidation with hydrogen peroxide (H₂O₂) and a base. wikipedia.orglibretexts.org

Table 3: Hydroboration-Oxidation Principles

| Feature | Description | Reagents |

|---|---|---|

| Regioselectivity | Anti-Markovnikov (OH adds to the less substituted carbon) | 1. BH₃·THF, 2. H₂O₂, NaOH |

| Stereochemistry | Syn-addition (H and OH add to the same side of the double bond) | Bulky boranes (e.g., 9-BBN, disiamylborane) can enhance selectivity. masterorganicchemistry.com |

Grignard Reaction Applications in this compound Synthesis

Stereoselective and Enantioselective Synthesis of this compound Isomers

Controlling the stereochemistry at the C4 chiral center of this compound is crucial for applications where a specific enantiomer is required.

The synthesis of individual enantiomers, (4R)-1-Hepten-4-ol and (4S)-1-Hepten-4-ol, necessitates the use of asymmetric synthesis techniques. One major strategy involves the use of chiral reagents or catalysts that can differentiate between the two prochiral faces of a precursor molecule.

Chiral boranes, developed extensively by Herbert C. Brown, are effective for these transformations. For example, the allylboration of aldehydes using chiral allylboron reagents can produce homoallylic alcohols with high enantiomeric purity. The reaction of an aldehyde with a reagent like B-allyldiisopinocampheylborane can lead to the formation of a specific enantiomer of the resulting alcohol. molaid.com

Another powerful technique is the kinetic resolution of a racemic mixture of this compound. This can be achieved using enzymatic methods. Lipases are commonly used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer from the newly formed ester. researchgate.net This approach can provide both enantiomers in high enantiomeric excess.

Table 4: Enantioselective Synthetic Approaches

| Method | Precursor | Chiral Reagent/Catalyst | Product | Key Finding |

|---|---|---|---|---|

| Asymmetric Allylboration | Butanal | B-allyldiisopinocampheylborane | (R)- or (S)-1-Hepten-4-ol | Choice of chiral borane dictates the resulting stereoisomer. molaid.com |

| Enzymatic Resolution | Racemic this compound | Lipase (e.g., Novozym 435) | (R)-1-Hepten-4-ol and (S)-1-Heptenyl acetate (B1210297) | Allows for the separation of both enantiomers with high enantiomeric excess. researchgate.net |

Approaches to (4R)-1-Hepten-4-OL and (4S)-1-Hepten-4-OL

Derivatization Strategies for this compound

The dual functionality of this compound makes it a versatile scaffold for a variety of chemical transformations.

Epoxidation of the double bond in this compound yields 1,2-epoxy-4-heptanol. This reaction can be carried out using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). researchgate.netorientjchem.org The resulting epoxide is a key intermediate that can undergo further transformations. For example, it can be converted to 1,2-epithio-4-heptanol, which can then be reduced to 2-mercapto-4-heptanol. researchgate.net

The epoxidation of alkenes is a fundamental reaction in organic synthesis, providing access to a wide range of functional groups. orientjchem.org Asymmetric epoxidation techniques, such as the Sharpless epoxidation, can be employed to produce enantiomerically enriched epoxides, which are valuable building blocks for the synthesis of complex chiral molecules. researchgate.netorientjchem.org

The double bond in unsaturated alcohols like this compound can undergo halogenation reactions. For instance, treatment with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding homoallyl chloride. su.ac.th The reactivity of the double bond towards halogenating agents is influenced by the presence of the hydroxyl group.

Studies on similar unsaturated alcohols have shown that the reaction with chlorine atoms can lead to a variety of products, with addition to the double bond being a major pathway. researchgate.net The regioselectivity of this addition can be influenced by the position of the hydroxyl group.

Epoxidation Reactions and Subsequent Transformations

Optimization Strategies for this compound Synthesis and Yield Enhancement

The synthesis of this compound is often achieved through the Grignard reaction of butanal with an allyl magnesium halide. researchgate.netsu.ac.th Optimization of this reaction involves controlling parameters such as temperature, solvent, and the rate of addition of reagents to maximize the yield and minimize side products.

For analogous syntheses, such as the preparation of 4,6-dimethyl-1-hepten-4-ol, various methods have been explored, including the use of allyllithium with 4-methyl-2-pentanone (B128772), which has been shown to give yields of 70-75%. orgsyn.org Optimization of reaction conditions, such as reflux time and purification methods like fractional distillation, are crucial for obtaining high yields of the desired product. orgsyn.org

Strategies for optimizing the synthesis of related compounds, such as 1-hepten-4-yne, involve a systematic variation of reaction parameters like catalyst loading, temperature, and solvent polarity, with monitoring of the yield by techniques like GC-MS. While not directly applied to this compound, these principles of systematic optimization are broadly applicable.

Reactivity Profiles and Mechanistic Studies of 1 Hepten 4 Ol Transformations

Addition Reactions of the Carbon-Carbon Double Bond

The carbon-carbon double bond in 1-Hepten-4-ol is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.com This reactivity allows for a range of addition reactions that can introduce new functional groups to the molecule.

Electrophilic Addition Pathways

Electrophilic addition to the double bond of this compound can proceed through various pathways, depending on the reagent and reaction conditions. The addition of hydrogen halides (HX), for instance, follows Markovnikov's rule, where the proton adds to the carbon with the most hydrogen atoms (C1), leading to the formation of a secondary carbocation at C2. libretexts.org The subsequent attack by the halide ion can then occur at this position.

Due to the presence of the hydroxyl group, intramolecular reactions are also possible. For example, under acidic conditions, the hydroxyl group can act as a nucleophile and attack the carbocation intermediate formed after protonation of the double bond, potentially leading to cyclic ether formation.

The addition of water across the double bond, known as hydration, typically requires an acid catalyst. savemyexams.com This reaction also follows Markovnikov's rule, which would result in the formation of a diol. The mechanism involves the protonation of the double bond to form a carbocation, which is then attacked by a water molecule. libretexts.org

Hydrogenation and Selective Reduction Processes

The carbon-carbon double bond in this compound can be selectively reduced to a single bond through hydrogenation. This process typically involves the use of a metal catalyst, such as palladium or platinum, in the presence of hydrogen gas. rsc.org The reaction converts the unsaturated alcohol into the corresponding saturated alcohol, 4-heptanol.

Recent research has explored various catalytic systems for the transfer hydrogenation of allylic alcohols, which offers an alternative to using hydrogen gas. acs.orgnih.gov For example, an iron-catalyzed transfer hydrogenation of allylic alcohols using isopropanol (B130326) as the hydrogen donor has been developed. acs.orgnih.govcardiff.ac.uk This method has shown good yields for a diverse range of allylic alcohols. acs.orgnih.gov Ruthenium-based catalysts have also been found to be effective for the selective reduction of the C=C bond in allylic alcohols through a one-pot tandem redox isomerization/transfer hydrogenation process. rsc.org

The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, palladium nanoparticles have been shown to be more catalytically active than platinum nanoparticles in the hydrogenation of allylic alcohols, but they can also lead to the formation of saturated aldehydes as byproducts. rsc.org

Table 1: Comparison of Catalytic Systems for Allylic Alcohol Reduction

| Catalyst System | Hydrogen Source | Key Features | Reference |

|---|---|---|---|

| Iron(0) carbonyl complex / K₂CO₃ | Isopropanol | Operationally simple, uses an earth-abundant metal. | acs.orgnih.govcardiff.ac.uk |

| [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂] / base | Hydrogen donor | Active for selective C=C bond reduction. | rsc.org |

| Palladium Nanoparticles | H₂ | High catalytic activity, may form saturated aldehydes. | rsc.org |

| Platinum Nanoparticles | H₂ | Form mainly saturated alcohols. | rsc.org |

Oxidation Reactions of the Hydroxyl Functional Group

The secondary hydroxyl group in this compound can be oxidized to a ketone. ontosight.ai The choice of oxidizing agent is crucial to avoid unwanted reactions at the double bond.

Formation of Carbonyl Compounds

The oxidation of the secondary alcohol group in this compound yields 1-hepten-4-one. chemsynthesis.com A variety of oxidizing agents can be employed for this transformation. Mild oxidizing agents are generally preferred to selectively oxidize the alcohol without affecting the double bond.

Common reagents for the oxidation of secondary alcohols to ketones include chromium(VI) compounds like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). msu.edu Manganese dioxide (MnO₂) is a particularly mild and selective oxidizing agent for allylic and benzylic alcohols. numberanalytics.comjove.com Other reagents such as ruthenium tetroxide (RuO₄) and hypervalent iodine compounds are also effective. numberanalytics.com

Enzymatic oxidation offers a highly selective and environmentally friendly alternative. numberanalytics.com Alcohol dehydrogenases, for example, can catalyze the oxidation of alcohols to carbonyl compounds under mild conditions. numberanalytics.comtandfonline.comtandfonline.com

Table 2: Oxidizing Agents for the Conversion of this compound to 1-Hepten-4-one

| Oxidizing Agent | Type | Selectivity | Reference |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Chromium(VI) reagent | Good for converting 1° and 2° alcohols to aldehydes and ketones. | msu.edu |

| Manganese Dioxide (MnO₂) | Mild oxidizing agent | Selective for allylic and benzylic alcohols. | numberanalytics.comjove.com |

| Ruthenium Tetroxide (RuO₄) | Strong oxidizing agent | Oxidizes 2° alcohols to ketones. | numberanalytics.com |

| Alcohol Dehydrogenase | Enzyme | Highly selective, mild conditions. | numberanalytics.comtandfonline.comtandfonline.com |

Mechanistic Considerations of Oxidation Pathways

The mechanism of oxidation depends on the reagent used. With chromium(VI) reagents like PCC, the reaction is believed to proceed through the formation of a chromate (B82759) ester intermediate. msu.edu This intermediate then undergoes an E2-like elimination to form the ketone. msu.edu

The oxidation of allylic alcohols with manganese dioxide occurs on the surface of the insoluble MnO₂. jove.com The proposed mechanism involves the initial addition of the hydroxyl group to the MnO₂ surface to form an ester. This is followed by the transfer of a hydrogen atom from the carbon bearing the hydroxyl group, leading to the formation of a radical intermediate, which then collapses to the ketone. jove.com

Kinetic studies on the oxidation of allylic alcohols have provided insights into the reaction mechanisms. For instance, the silver(I)-catalyzed oxidation of allyl alcohol by peroxodiphosphate has been shown to be independent of the alcohol concentration, suggesting that the rate-determining step involves the catalyst and the oxidizing agent. tubitak.gov.trscispace.com Enzymatic oxidations, such as those using yeast alcohol dehydrogenase (YADH), have also been the subject of kinetic studies, revealing factors like substrate inhibition and the effect of pH on the reaction rate. tandfonline.comtandfonline.com

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be converted into a better leaving group, allowing for nucleophilic substitution reactions. ontosight.ai This can be achieved by protonating the hydroxyl group in the presence of a strong acid, followed by reaction with a nucleophile.

A common substitution reaction is the conversion of the alcohol to an alkyl halide using hydrogen halides. This reaction typically proceeds via an SN1 mechanism for secondary alcohols, involving the formation of a carbocation intermediate. However, due to the allylic nature of the carbocation that would be formed from this compound, allylic rearrangements can occur. wikipedia.org This can lead to a mixture of products, where the nucleophile attacks at either C2 or C4. The SN2' mechanism, an allylic rearrangement where the nucleophile attacks the double bond in a concerted step, is also a possibility, particularly with certain nucleophiles and reaction conditions. wikipedia.org

The hydroxyl group can also be converted into other leaving groups, such as a tosylate, which can then be displaced by a wide range of nucleophiles.

Isomerization Studies of Unsaturated Alcohol Structures

The isomerization of unsaturated alcohols, such as this compound, represents a significant area of study in organic synthesis, often leading to the formation of valuable carbonyl compounds. These transformations can be promoted by various catalysts, including transition metal complexes.

Alkene Isomerization Mechanisms

The isomerization of allylic alcohols can proceed through different mechanistic pathways depending on the catalyst and reaction conditions. One notable example involves the use of the Grubbs reagent, a ruthenium-based catalyst commonly employed in olefin metathesis. In the case of a related allylic alcohol, the expected ring-closing metathesis product was not formed. Instead, the allylic alcohol isomerized to a ketone. mdpi.com This suggests a competing isomerization pathway that can dominate under certain conditions. The mechanism for such isomerizations can involve the formation of a metal-hydride species which then participates in a series of insertion and elimination steps, effectively migrating the double bond.

Exploration of Allylic Rearrangements

Allylic rearrangements, or allylic shifts, are reactions where a double bond in an allyl compound moves to the adjacent carbon atom. lscollege.ac.in This process is frequently observed in nucleophilic substitution reactions of allylic compounds. lscollege.ac.in In SN1 type reactions, a carbocation intermediate is formed which can have multiple resonance structures, leading to a mixture of products. lscollege.ac.in In SN2' reactions, a nucleophile attacks at the allylic position in a single step, also resulting in a rearranged product. lscollege.ac.in For instance, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) yields a mixture of 2-buten-1-ol and 3-buten-2-ol. lscollege.ac.in Bulky leaving groups or substituents can favor a conjugate substitution mechanism. lscollege.ac.in

In the context of this compound, which is an allylic alcohol, such rearrangements can be induced. For example, studies on other allylic alcohols have shown that they can rearrange in the presence of acid. rit.edu The specific products formed from the rearrangement of this compound would depend on the reaction conditions and the stability of the potential carbocation or transition state intermediates.

Polymerization and Copolymerization Chemistry Involving this compound

The presence of both a hydroxyl group and a double bond in this compound makes it a potentially valuable monomer for polymerization and copolymerization reactions, leading to the synthesis of functional polymers.

Metal-Catalyzed Carbonylation and Hydroesterification Reactions

Metal-catalyzed carbonylation reactions are powerful tools for the synthesis of carbonyl-containing compounds, including esters and ketones. osti.gov Hydroesterification, a specific type of carbonylation, involves the addition of an ester group across a double bond. rsc.orgresearchgate.net Palladium-based catalysts are commonly used for these transformations. rsc.orgresearchgate.net

The hydroesterification of olefins like 1-heptene (B165124) can be achieved using palladium catalysts with specific ligands. rsc.org For example, the reaction of 2-methyl-1-heptene (B91929) with a phenyl formate (B1220265) in the presence of a Pd(OAc)₂ catalyst and a DPEphos ligand yields the corresponding ester. rsc.org This demonstrates the feasibility of converting the alkene moiety in a molecule like this compound into an ester group, which could be a key step in a polymerization process. The general process of carbonylation can involve olefins, acetylenes, and alcohols reacting with carbon monoxide. google.comgoogle.com

Formation of Polyketoesters and Tunable Polymer Microstructures

The copolymerization of alkenes with carbon monoxide can lead to the formation of polyketones. When a monomer containing both an alkene and a hydroxyl group, such as an alkenol, is used, the resulting polymer can contain both ketone and ester functionalities, forming a polyketoester. osti.gov

A strategy for synthesizing polyketoesters involves the carbonylative polymerization of α,ω-alkenols. This process relies on the competition between alternating alkene/CO copolymerization and alkene hydroesterification, both of which proceed through a common metal acyl intermediate. osti.gov By carefully selecting the catalyst and reaction conditions, the ratio of ketone to ester linkages in the polymer microstructure can be tuned. For example, using a (dppp(3,5-CF3)4)Pd(OTs)2 catalyst for the polymerization of 10-undecen-1-ol (B85765) resulted in high molecular weight polyketoesters with a ketone to ester ratio of approximately 1:2. osti.gov Suppressing alkene isomerization is crucial for obtaining high molecular weight polymers in these systems. osti.gov This approach allows for the creation of polymers with tunable properties without the need for post-polymerization modifications. osti.gov

Below is a table summarizing the effect of different ligands on the ketone to ester ratio in a model system, which is indicative of how polymer microstructures can be tuned.

| Ligand | Ketone:Ester Ratio |

| dppp(p-OMe)₄ | High |

| dppp(3,5-CF₃)₄ | ~1:1.9 |

This data is illustrative of the principle of tunable microstructures based on ligand effects in related systems. osti.gov

Mechanistic Elucidation through Isotopic Labeling and Kinetic Investigations

Understanding the intricate mechanisms of the transformations of this compound requires detailed experimental studies, including isotopic labeling and kinetic analysis.

Isotopic labeling, for instance using ¹³C, is a powerful technique to trace the path of atoms through a reaction. mdpi.com By strategically placing a labeled atom in a reactant molecule, its position in the products can be determined, providing direct evidence for proposed mechanistic steps. For example, in studies of the Maillard reaction, [¹³C₆]glucose was used to determine the origin of carbon atoms in various flavor compounds. mdpi.com A similar approach could be applied to study the rearrangements and polymerizations of this compound to elucidate the fate of specific carbon atoms.

Kinetic investigations provide quantitative data on reaction rates and how they are influenced by factors such as reactant concentrations, temperature, and catalyst loading. researchgate.netrsc.org For instance, the kinetics of the gas-phase reactions of chlorine atoms with a series of alkenes have been studied to understand structure-reactivity relationships. researchgate.net The rate constants for these reactions were determined using the relative rate technique. researchgate.net Kinetic studies on the dehydrogenation of n-heptane have also been performed to compare the performance of different catalysts. rsc.org Such studies on this compound transformations would be invaluable for optimizing reaction conditions and for building accurate models of the reaction mechanisms.

The following table presents kinetic data for the reaction of chlorine atoms with various alkenes, illustrating the type of data obtained from kinetic studies.

| Alkene | Rate Constant (k) in 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ |

| Propene | 2.64 ± 0.21 |

| 1-Butene | 3.38 ± 0.48 |

| 1-Pentene | 3.97 ± 0.36 |

| cis-2-Butene | 3.76 ± 0.84 |

| trans-2-Butene | 3.31 ± 0.47 |

Data from a study on alkene reactions with chlorine atoms, demonstrating the type of information gained from kinetic investigations. researchgate.net

Advanced Applications of 1 Hepten 4 Ol in Synthetic Organic Chemistry

1-Hepten-4-OL as a Versatile Building Block for Complex Molecule Synthesis

This compound serves as a foundational component for constructing intricate molecular architectures. Its utility stems from the reactivity of its two functional groups: the terminal double bond and the secondary hydroxyl group. solubilityofthings.comcymitquimica.com The double bond can undergo various addition reactions, while the alcohol functionality can be involved in oxidations, substitutions, and esterifications. ontosight.ai This dual reactivity allows for stepwise and controlled modifications, leading to the synthesis of more complex structures.

One notable application is in the synthesis of natural products and their analogues. For instance, derivatives of this compound have been utilized in the synthesis of polyketide natural products like (+)-monocerin, which exhibits antifungal and insecticidal properties. acs.org The synthesis of such complex molecules often involves multi-step reaction sequences where this compound provides a key structural motif.

The Barbier reaction, a single-step coupling of a carbonyl compound with an alkyl halide, represents another synthetic route where this compound can be employed to generate more complex structures. rsc.org Furthermore, its derivatives can serve as precursors for creating various heterocyclic compounds, which are common motifs in many biologically active molecules. researchgate.net

Table 1: Examples of Complex Molecules Synthesized Using this compound Derivatives

| Target Molecule | Synthetic Application of this compound Derivative | Significance of Target Molecule |

|---|---|---|

| (+)-Monocerin | Serves as a key intermediate in a multi-step synthesis. acs.org | Antifungal and insecticidal natural product. acs.org |

| (-)-Epicatechin | Used in the assembly of the core structure. rsc.org | A flavonoid with potential health benefits. ufmg.brnih.gov |

Role in the Synthesis of Pharmaceutical Intermediates

This compound and its related structures are significant intermediates in the pharmaceutical industry. ontosight.aichemimpex.comontosight.ai They are often used in the early stages of drug development to construct the carbon skeleton of a target drug molecule. The ability to introduce chirality at the C-4 position is particularly important, as the biological activity of many drugs is dependent on their stereochemistry.

A prominent example is the use of a related compound, 6,6-dimethyl-1-hepten-4-yn-3-ol, in the synthesis of the antifungal agent Terbinafine. pazchem.combiosynth.com This highlights the role of similar hepten-ol structures as crucial building blocks for widely used medications. The synthesis of Terbinafine involves the selective transformation of the functional groups present in the hepten-ol precursor.

The versatility of this compound also extends to the synthesis of intermediates for a range of other therapeutic areas. ontosight.ai Its structural framework can be found within various bioactive molecules, and its derivatives are explored for their potential in developing new drugs targeting a variety of diseases.

Table 2: Pharmaceutical Intermediates Derived from this compound and Related Compounds

| Intermediate/Drug | Precursor | Therapeutic Class |

|---|---|---|

| Terbinafine Intermediate | 6,6-Dimethyl-1-hepten-4-yn-3-ol | Antifungal biosynth.com |

| Chiral Pharmaceutical Intermediates | Ethyl (S)-2-hydroxypropionate | Various pazchem.com |

Precursor in the Development of Specific Bioactive Chemical Scaffolds

A chemical scaffold is the core structure of a molecule to which various functional groups can be attached. This compound serves as a precursor for developing specific bioactive scaffolds, which are then used to create libraries of compounds for drug discovery and other life science research. ontosight.aicymitquimica.com The inherent functionality of this compound allows for the generation of diverse molecular frameworks.

For example, polycyclic cage structures, which are lipophilic scaffolds used for neuroactive drugs, can be synthesized using precursors with similar functionalities to this compound. researchgate.net These scaffolds can improve the pharmacokinetic properties of drugs, enabling them to cross the blood-brain barrier.

Furthermore, the enone character of some derivatives of this compound makes them valuable in the synthesis of alkaloids and other nitrogen-containing heterocyclic scaffolds. researchgate.net These scaffolds are prevalent in a wide range of biologically active natural products and synthetic drugs. The ability to build upon the this compound framework allows for the systematic exploration of structure-activity relationships, a crucial aspect of modern drug discovery. researchgate.net

Contributions to Agrochemical Development Research

The applications of this compound and its derivatives extend beyond pharmaceuticals into the field of agrochemical research. ontosight.ai The development of new pesticides and herbicides often relies on the synthesis of novel chemical entities with specific biological activities. The structural motifs present in this compound can be incorporated into new agrochemical candidates.

For instance, related compounds like 1-hepten-6-yne (B1593461) are used as precursors in the production of various agrochemicals for pest control and crop protection. lookchem.com The reactivity of the double and triple bonds in such molecules allows for the creation of a diverse range of compounds that can be screened for their efficacy against various agricultural pests and diseases.

Additionally, some volatile organic compounds (VOCs) emitted by plants, which can include structures similar to this compound, play a role in plant defense mechanisms. ontosight.ai Research into these natural compounds can inspire the development of new, more environmentally friendly agrochemicals. For example, understanding the insecticidal or antifungal properties of naturally occurring heptenol derivatives can guide the synthesis of new and effective crop protection agents.

Analytical Methodologies for the Characterization and Detection of 1 Hepten 4 Ol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 1-Hepten-4-ol from complex mixtures and for its quantification. Gas chromatography, in particular, is well-suited for the analysis of volatile compounds like this compound. frontiersin.orgfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for both the qualitative and quantitative analysis of this compound. frontiersin.orgfrontiersin.org This method combines the superior separation capabilities of gas chromatography with the robust identification power of mass spectrometry. frontiersin.org In a typical GC-MS analysis, the volatile components of a sample are separated in a capillary column before being ionized and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the confident identification of this compound. nist.gov

The interpretation of the mass spectrum is often aided by comparing the obtained spectrum with reference spectra stored in extensive databases, such as the National Institute of Standards and Technology (NIST) library. nist.govbiosciencejournals.com For instance, this compound has been identified in the volatile profiles of various plants and microorganisms using this technique. biosciencejournals.commdpi.com The GC-MS method is valued for its high sensitivity, making it an indispensable tool for detecting even trace amounts of the compound in complex matrices. frontiersin.orgfrontiersin.org

Key parameters in a GC-MS analysis for this compound include the type of capillary column, the temperature program of the GC oven, and the ionization energy of the mass spectrometer. For example, an Elite-I fused silica (B1680970) capillary column composed of 100% Dimethyl polysiloxane has been used, with an electron ionization system operating at 70 eV. biosciencejournals.com

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Example Specification | Reference |

| GC System | Perkin-Elmer GC Clauses 500 | biosciencejournals.com |

| Capillary Column | Elite-I fused silica (30m x 0.25mm ID x 1µm df) | biosciencejournals.com |

| Column Composition | 100% Dimethyl polysiloxane | biosciencejournals.com |

| Ionization Energy | 70 eV | biosciencejournals.com |

| Reference Database | NIST | nist.govbiosciencejournals.com |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-ToFMS) for Complex Mixtures

For the analysis of highly complex samples where one-dimensional GC-MS may not provide sufficient resolution, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-ToFMS) offers enhanced separation power. fmach.itmdpi.com This advanced technique utilizes two columns of different polarities, which significantly increases the peak capacity and allows for the separation of co-eluting compounds. acs.orgcopernicus.org

GCxGC-ToFMS has been successfully employed in the detailed characterization of volatile profiles in complex matrices, such as wine and fruit, where this compound may be present among hundreds of other compounds. fmach.itnist.govresearchgate.net The high resolving power of GCxGC, combined with the fast acquisition rates and high sensitivity of ToFMS detectors, makes it an ideal tool for in-depth metabolomic studies and the discovery of minor yet significant compounds. fmach.itmdpi.comcopernicus.org For example, this technique was used to characterize the volatile profile of Brazilian Merlot wines, with data available for this compound. nist.gov

Spectroscopic Approaches for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the this compound molecule. vulcanchem.com

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons through spin-spin coupling. mdpi.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups. libretexts.org

While specific ¹H and ¹³C NMR data for this compound are available, detailed assignments require careful analysis of chemical shifts and coupling constants. guidechem.com

Infrared (IR) and Mass Spectrometry (MS) Analysis

Infrared (IR) spectroscopy and mass spectrometry (MS) are crucial for confirming the functional groups and molecular weight of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. vulcanchem.com For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

Mass Spectrometry (MS): As a standalone technique or coupled with GC, MS provides the molecular weight of this compound from the molecular ion peak and offers structural clues through its fragmentation pattern. nist.govvulcanchem.com The electron ionization mass spectrum of this compound is available in the NIST WebBook. nist.gov

Table 2: Spectroscopic Data for this compound

| Technique | Information Provided | Reference |

| ¹H NMR | Structural confirmation, proton environment | guidechem.com |

| ¹³C NMR | Structural confirmation, carbon skeleton | guidechem.com |

| IR Spectroscopy | Functional group identification (-OH, C=C) | nist.gov |

| Mass Spectrometry | Molecular weight and fragmentation pattern | nist.gov |

Application of Green Chemistry Principles in Analytical Procedure Development

The principles of green analytical chemistry aim to make analytical methods more environmentally friendly and safer by reducing waste, minimizing the use of hazardous substances, and lowering energy consumption. mdpi.comresearchgate.netresearchgate.net These principles are increasingly being applied to the analytical procedures for compounds like this compound.

Key strategies in green analytical chemistry that are relevant to the analysis of this compound include:

Miniaturization and Automation: Reducing the scale of experiments through techniques like solid-phase microextraction (SPME) significantly decreases the amount of sample and solvent required. mdpi.comjk-sci.com SPME, often used in conjunction with GC-MS for VOC analysis, is a solvent-free sample preparation method. mdpi.com

Use of Greener Solvents: When solvents are necessary, the focus is on replacing toxic organic solvents with more benign alternatives like water or supercritical fluids such as CO₂. jk-sci.comnih.gov

Reduction of Derivatization: Avoiding or minimizing derivatization steps, which often require additional reagents and can generate waste, is a core principle of green chemistry. acs.org

The development of methods like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS exemplifies the application of green chemistry to the analysis of volatile compounds. chromatographyonline.com This approach minimizes waste and avoids the use of solvents, making it a more sustainable analytical workflow. chromatographyonline.com

Biological Discovery and Biochemical Investigation of 1 Hepten 4 Ol

Natural Occurrence and Identification in Biological Systems

Detection in Plant Extracts and Volatile Organic Compound Profiles

1-Hepten-4-ol has been identified as a naturally occurring compound in certain plant extracts. solubilityofthings.com It is recognized as a volatile organic compound (VOC), a class of compounds that play significant roles in plant communication, defense, and interactions with other organisms. ontosight.ai

Research has detected this compound and its derivatives in the volatile profiles of various plants. For instance, 2,5-Dimethyl-1-hepten-4-ol was identified as one of the volatile compounds in wheat plants. researchgate.net In a study on Ginkgo biloba, this compound was detected in the sarcotesta extract, constituting 4.5% of the identified phytoconstituents. uva.es Furthermore, the related compound (Z)-4-hepten-1-ol has been noted for its use in creating green top notes in fragrances, with applications in scents like strawberry and tomato. thegoodscentscompany.com

The identification of these compounds is often part of broader analyses of plant VOC profiles, which can include a wide array of alcohols, aldehydes, ketones, and terpenes. researchgate.net

Table 1: Detection of this compound and Related Compounds in Plant Volatiles

| Compound | Plant Source | Reference |

|---|---|---|

| This compound | General Plant Extracts | solubilityofthings.com |

| This compound | Ginkgo biloba (sarcotesta) | uva.es |

| 2,5-Dimethyl-1-hepten-4-ol | Wheat | researchgate.net |

Metabolomic Profiling in Agricultural Products (e.g., Fruits)

Metabolomic studies, which aim to identify and quantify the complete set of small-molecule metabolites in a biological sample, have also identified this compound in agricultural products. In a metabolomic analysis of 'Honeycrisp' apples, an unidentified analyte with a primary hit corresponding to this compound was detected using in vivo solid-phase microextraction (SPME) coupled with comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry (GCxGC-ToFMS). researchgate.netresearchgate.net This finding was part of a broader effort to capture the metabolic fingerprint of the fruit during its maturation process. researchgate.net

Such metabolomic profiling is crucial for understanding the complex biochemical networks that influence the quality and characteristics of food crops. explorationpub.comnih.gov

Exploration of Potential Biological Activities and Mechanisms

Research into Antimicrobial Potential

Other related heptenol compounds and phenylpropanoids have also been noted for their antimicrobial effects against a range of bacteria and fungi. ontosight.aiontosight.ai For instance, research on 1-Hepten-6-yne (B1593461) has shown it to possess both antibacterial and antifungal properties. Similarly, terpinen-4-ol, a major component of tea tree oil, is well-documented for its strong antimicrobial and anti-inflammatory properties. ebi.ac.uk

Table 2: Studies Indicating Potential Antimicrobial Activity of this compound and Related Compounds

| Compound/Extract | Source/Study Context | Observed Activity | Reference |

|---|---|---|---|

| This compound | Component of Bacillus thuringiensis extract | Antimicrobial | mdpi.com |

| Phenylpropanoids (structurally related class) | General research | Antimicrobial against bacteria and fungi | ontosight.ai |

| 2-Hepten-1-ol | General research | Antimicrobial and antifungal properties | ontosight.ai |

| 1-Hepten-6-yne | General research | Antibacterial and antifungal |

Investigations as a Biochemical Reagent in Life Science Research

This compound is commercially available and utilized as a biochemical for research purposes, particularly in the field of proteomics. scbt.com Similarly, its isomer, cis-4-Hepten-1-ol (B146580), is described as a biochemical reagent that can be used as a biological material or organic compound for life science-related research. medchemexpress.comtargetmol.com These compounds are supplied for experimental use, allowing researchers to investigate their properties and potential applications in various biological assays. medchemexpress.comtargetmol.comsigmaaldrich.com

Contextual Studies within Broader Bioactive Mixtures

Similarly, in the metabolomic profiling of tomato fruits, a large number of volatile compounds were identified, and their collective profile was used to differentiate between genotypes. nih.gov This highlights the importance of understanding the role of individual compounds like this compound within the broader chemical ecology and biochemistry of the organism.

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,5-Dimethyl-1-hepten-4-ol |

| (Z)-4-hepten-1-ol |

| 1-Hepten-6-yne |

| 2-Hepten-1-ol |

| Terpinen-4-ol |

| cis-4-Hepten-1-ol |

| Aldehydes |

| Ketones |

| Terpenes |

| Phenylpropanoids |

| Hexanal |

| 1-Decanol |

| 2,3-Butanedione |

| (R, R)-2,3-Butanediol |

| Hexanoic acid |

| Octanoic acid |

| Benzaldehyde |

| (S)-(+)-6-Methyl-1-Octanol |

| 5-Methyl-1-hepten-4-ol |

Computational and Theoretical Studies on 1 Hepten 4 Ol

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. jocpr.com Methods like Density Functional Theory (DFT) and other ab initio techniques are used to solve the electronic Schrödinger equation, providing detailed information on electronic structure, molecular geometry, and energetic properties. jocpr.com

For 1-hepten-4-ol, DFT calculations, often using functionals like B3LYP or MPWB1K, would be employed to determine its optimized ground-state geometry. beilstein-journals.orgaanda.org These calculations reveal critical parameters such as bond lengths, bond angles, and the distribution of electron density. Key insights include the localization of electron-rich regions at the oxygen atom of the hydroxyl group and the π-bond of the alkene, which are crucial for predicting reactivity. aanda.orgnih.gov Furthermore, these methods can calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a key indicator of the molecule's kinetic stability and chemical reactivity. beilstein-journals.org

Table 1: Illustrative Electronic Properties of this compound from Quantum Chemical Calculations This table presents typical data that would be generated from quantum chemical calculations. Actual values would require specific, dedicated computational studies.

| Property | Description | Computational Method Example |

|---|---|---|

| Ground-State Energy | The total electronic energy of the molecule in its most stable form. | DFT (e.g., B3LYP/6-31G*) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | DFT, Hartree-Fock |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | DFT, Hartree-Fock |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | DFT, MP2 |

| Mulliken Atomic Charges | Partial charges assigned to individual atoms, indicating electrophilic and nucleophilic sites. | DFT, Hartree-Fock |

Molecular Dynamics Simulations for Conformational Analysis

An MD simulation of this compound, typically in a solvent like water or in the gas phase, would reveal the preferred dihedral angles of the carbon backbone and around the C-O bond. researchgate.netaip.org By simulating the molecule for nanoseconds or longer, researchers can identify the most stable, low-energy conformers and the energy barriers between them. mdpi.com This analysis is crucial for understanding how the molecule might fit into a receptor site or interact with other molecules. The flexibility of the alkyl chain and the orientation of the hydroxyl and vinyl groups are key determinants of its macroscopic properties. mdpi.com

Table 2: Key Dihedral Angles for Conformational Analysis of this compound This table highlights the crucial rotational angles that would be analyzed in an MD simulation to define the molecule's conformational states.

| Dihedral Angle | Atoms Involved | Significance |

|---|---|---|

| φ1 | C1=C2-C3-C4 | Orientation of the vinyl group relative to the chiral center. |

| φ2 | C2-C3-C4-C5 | Defines the bend in the carbon backbone around the chiral center. |

| φ3 | C3-C4-C5-C6 | Determines the position of the ethyl group relative to the hydroxyl. |

| φ4 | H-O4-C4-C3 | Orientation of the hydroxyl hydrogen, critical for hydrogen bonding. |

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating the pathways of chemical reactions. For this compound, theoretical modeling can predict the products and intermediates of reactions such as oxidation, epoxidation, or additions to the double bond. acs.orgresearchgate.net By calculating the potential energy surface for a reaction, chemists can identify the lowest-energy path from reactants to products. aanda.org

A key part of this process is locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy and, consequently, the reaction rate. bohrium.com DFT calculations are frequently used to optimize the geometries of reactants, products, intermediates, and transition states. bohrium.comnih.gov For example, studying the epoxidation of the double bond in this compound would involve modeling the interaction with a peroxy acid, locating the "butterfly" transition state, and determining the stereochemical outcome of the reaction. acs.org Similarly, the mechanism of isomerization or carboxylation of allylic alcohols can be explored in detail using these methods. bohrium.comnih.gov

Table 3: Potential Reactions of this compound and Relevant Computational Approaches

| Reaction Type | Potential Products | Computational Method | Key Information Gained |

|---|---|---|---|

| Epoxidation | 4,5-Epoxyheptan-1-ol | DFT (e.g., B3LYP) | Transition state geometry, activation energy, stereoselectivity. acs.org |

| OH Radical Addition | Various hydroxylated radicals | DFT, TST (Transition State Theory) | Rate constants, branching ratios for atmospheric degradation. acs.org |

| Isomerization | Hept-2-en-4-ol, Heptan-4-one | DFT | Mechanistic pathways (e.g., metal-assisted vs. base-catalyzed). nih.gov |

| Hydrogenation | 1-Heptanol, Heptan-4-ol | DFT | Catalyst-substrate interaction, regioselectivity (C=C vs. C=O after tautomerization). nih.govosti.gov |

Structure-Activity Relationship (SAR) and Cheminformatics Approaches

Structure-Activity Relationship (SAR) studies aim to link a molecule's structural features to its biological or chemical activity. biochempress.com Cheminformatics employs computational methods to analyze large datasets of chemical compounds to build these relationships, often through Quantitative Structure-Activity Relationship (QSAR) models. biochempress.com

For this compound, a cheminformatics approach would begin by calculating a variety of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. While specific SAR studies on this compound are not prominent, its descriptors can be calculated and compared to those of compounds with known activities (e.g., fragrances, pheromones, or other bioactive molecules). For instance, its octanol-water partition coefficient (logP) suggests moderate lipophilicity, which is relevant for predicting its environmental fate or ability to cross biological membranes.

Table 4: Selected Molecular Descriptors for this compound These descriptors are calculable from the molecule's structure and form the basis of QSAR/QSPR models.

| Descriptor | Calculated Value | Significance | Source |

|---|---|---|---|

| Molecular Weight | 114.19 g/mol | Basic property related to size. | scbt.com |

| logP (Octanol/Water Partition Coefficient) | 1.723 | Indicates lipophilicity and potential for bioaccumulation. | chemeo.com |

| Hydrogen Bond Donors | 1 | The hydroxyl group can donate a hydrogen bond. | Calculated |

| Hydrogen Bond Acceptors | 1 | The oxygen atom can accept a hydrogen bond. | Calculated |

| Molar Refractivity | 35.5 cm³ | Relates to molecular volume and polarizability. | Calculated |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Estimates the polar surface area, related to transport properties. | Calculated |

Future Research Directions and Unexplored Potential

Development of Novel Catalytic Systems for 1-Hepten-4-OL Transformations

The dual functionality of this compound invites the development of sophisticated catalytic systems designed for selective transformations. Future research could focus on catalysts that can target either the alkene or the alcohol group, or both, in a controlled manner.

Key areas for investigation include:

| Transformation | Target Product | Potential Catalyst Type | Rationale / Goal |

|---|---|---|---|

| Selective Oxidation | 1-Hepten-4-one | Green Oxidants (e.g., TEMPO, CeBr₃) | Synthesis of α,β-unsaturated ketones. organic-chemistry.orgvulcanchem.com |

| Isomerization | Other Heptenol Isomers | Metal Oxo Complexes (V, Mo, Re) | Access to different isomers with unique properties. academie-sciences.fr |

| Selective Hydrogenation | 4-Heptanol or 1-Heptene (B165124) | Heterogeneous Bimetallic Catalysts | Controlled saturation for producing specific alcohols or alkenes. rsc.org |

| Carboxylation | β,γ-Unsaturated Carboxylic Acid | Nickel-based Catalysts | Valorization using CO₂ as a feedstock. bohrium.com |

Expanding Biological Activity Investigations and Target Identification

While data on this compound is scarce, its structural relatives exhibit a range of biological activities, suggesting it could be a promising candidate for biological investigation. Future research should aim to screen this compound for various bioactivities and identify its molecular targets.

Potential research avenues include:

| Area of Investigation | Rationale Based on Analogs | Potential Application |

|---|---|---|

| Antimicrobial Screening | cis-4-Hepten-1-ol and 1-Hepten-6-yne show antimicrobial/antifungal activity. | Natural preservatives, agricultural fungicides. |

| Semiochemical/Pheromonal Studies | 5-Methyl-1-hepten-4-ol is a known plant VOC. ontosight.ai cis-Heptenols can be insect pheromones. | Eco-friendly pest control agents. |

| Pharmacological Evaluation | Related structures serve as skeletons for prostaglandin D2 receptor antagonists. nih.gov | Leads for anti-inflammatory or other therapeutic agents. |

Potential in Advanced Materials Science Research

The bifunctional nature of this compound makes it an attractive building block for new materials. The hydroxyl group offers a site for esterification or etherification, while the terminal alkene allows for polymerization or addition reactions. researchgate.net

Future research in materials science could explore:

| Application Area | Role of this compound | Key Functional Groups Utilized | Potential Material Properties |

|---|---|---|---|

| Thermoset Coatings/Adhesives | Functional Comonomer | Alkene (for polymerization), Hydroxyl (for cross-linking) | Enhanced durability, tunable cure rates, improved adhesion. researchgate.net |

| Functional Polyesters/Polyurethanes | Monomer | Hydroxyl (for polymerization) | Polymers with pendant vinyl groups for post-modification. |

| Composite Materials | Precursor to Coupling Agents | Hydroxyl and Alkene | Improved interfacial adhesion between fillers and matrix. atamanchemicals.com |

Innovations in Sustainable Synthesis and Green Chemistry for this compound Production

Advancing the utility of this compound requires the development of efficient and sustainable methods for its synthesis. Green chemistry principles offer a roadmap for creating economically viable and environmentally benign production processes.

Key areas for innovation include:

| Approach | Description | Anticipated Benefits |

|---|---|---|

| Bio-based Feedstocks | Utilizing precursors derived from renewable biomass like glycerol. researchgate.net | Reduced carbon footprint, sustainability. |

| Biocatalysis | Employing enzymes for stereoselective transformations. nih.gov | High selectivity, mild reaction conditions, low waste. |

| Atom-Economic Reactions | Designing synthesis routes (e.g., tandem reactions) that maximize the incorporation of starting materials into the final product. pnas.org | Higher efficiency, less waste. |

| Heterogeneous Catalysis | Using solid, recyclable catalysts to simplify downstream processing. mdpi.com | Easier product separation, catalyst reusability. |

Q & A

Basic: What are the standard synthetic routes for 1-Hepten-4-OL, and how can purity be validated?

Methodological Answer:

this compound is typically synthesized via hydroboration-oxidation of 1,3-dienes or catalytic reduction of alkynols. For purity validation:

- Gas Chromatography (GC) with flame ionization detection (FID) is recommended, targeting ≥98% purity (sum of isomers) .

- Refractive Index : Validate against the range 1.440–1.448 at 20°C .

- Specific Gravity : Confirm within 0.845–0.853 at 25°C .

Experimental protocols must detail catalyst selection (e.g., Pd/C for hydrogenation) and solvent systems to ensure reproducibility .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

- Distillation : Fractional distillation under reduced pressure (boiling point: 78°C at 23 mmHg) minimizes thermal degradation .

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients for isomer separation. Monitor via thin-layer chromatography (TLC) with UV visualization.

- Purity Assessment : Post-purification, validate using NMR (¹H and ¹³C) to confirm absence of diastereomers or oxidation byproducts .

Advanced: How does stereochemistry at the C4 position influence this compound’s reactivity in organometallic reactions?

Methodological Answer:

- Stereochemical Analysis : Employ chiral GC or HPLC to resolve (Z)- and (E)-isomers. Compare kinetic data (e.g., reaction rates with Grignard reagents) .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict steric effects on nucleophilic attack trajectories .

- Experimental Validation : Conduct cross-coupling reactions with enantiopure catalysts (e.g., Sharpless epoxidation conditions) to correlate configuration with product selectivity .

Advanced: What computational strategies predict this compound’s solvation effects in aqueous vs. nonpolar media?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use tools like GROMACS with OPLS-AA force fields to model hydrogen bonding in water .

- logP Calculations : Estimate partition coefficients via software (e.g., ChemAxon) and validate experimentally using shake-flask methods .

- Solvent Polarity Metrics : Correlate Kamlet-Taft parameters with reaction outcomes (e.g., SN2 vs. SN1 pathways) .

Advanced: How to resolve contradictions in reported catalytic activity data for this compound derivatives?

Methodological Answer:

- Data Triangulation : Replicate studies under standardized conditions (temperature, solvent, catalyst loading) .

- Error Analysis : Quantify uncertainties in GC peak integration (±2% FID sensitivity) and NMR quantification limits .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (δ 1.2–1.6 ppm for allylic protons; δ 5.3–5.7 ppm for vinyl protons) and DEPT-135 for carbon typing .

- IR Spectroscopy : Confirm hydroxyl (≈3350 cm⁻¹) and C=C (≈1640 cm⁻¹) stretches .

- Mass Spectrometry : Use EI-MS to identify molecular ion (m/z 114) and fragmentation patterns (e.g., loss of H₂O) .

Advanced: How to design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

- pH-Dependent Studies : Use buffer systems (pH 2–12) to assess hydrolysis or oxidation pathways. Quench aliquots at intervals for GC-MS analysis .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

Advanced: What mechanistic insights explain this compound’s role in asymmetric catalysis?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

- X-ray Crystallography : Resolve catalyst-substrate adducts to map stereoelectronic interactions .

- In Situ Spectroscopy : Use Raman or FTIR to monitor intermediate formation during catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。